Superior H3 Receptor Affinity and Species-Consistent Potency vs. Thioperamide
GSK189254A exhibits sub-nanomolar affinity for human H3 receptors (Ki 0.13 nM), representing a 33-fold improvement over the classic H3 antagonist thioperamide (Ki 4.3 nM) [1]. Furthermore, GSK189254A maintains high affinity across species (rat Ki 0.68 nM; mouse Ki 1.74 nM), whereas thioperamide shows variable affinity depending on assay conditions [2]. This consistency is critical for translational studies where cross-species predictability is essential.
| Evidence Dimension | Binding Affinity (Ki) at Human H3 Receptor |
|---|---|
| Target Compound Data | 0.13 nM (recombinant human H3) |
| Comparator Or Baseline | Thioperamide: 4.3 nM (inhibition of [3H]histamine release) |
| Quantified Difference | 33-fold higher affinity (GSK189254A) |
| Conditions | Recombinant human H3 receptor binding assays |
Why This Matters
Higher affinity translates to lower effective doses in vivo, reducing potential off-target effects and improving experimental signal-to-noise ratios in functional assays.
- [1] Cayman Chemical. GSK189254 Technical Datasheet. Cayman Chemical Item No. 36705. View Source
- [2] Medhurst AD, et al. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. J Pharmacol Exp Ther. 2007;321(3):1032-45. View Source
